molecular formula C13H13NO B6212374 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 2731008-53-8

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B6212374
CAS No.: 2731008-53-8
M. Wt: 199.2
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Description

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic compound that features a pyrrole ring substituted with two methyl groups, a phenyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride . Another approach includes the use of proline-catalyzed reactions, copper oxides, and oxones, which have been shown to be effective in producing pyrrole derivatives under mild reaction conditions with excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride or iron (III) chloride.

Major Products

    Oxidation: 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,4-dimethyl-5-phenyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the phenyl group, resulting in different chemical and biological properties.

    2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Substitution pattern differs, affecting reactivity and applications.

    3,5-dimethyl-2-formyl-1H-pyrrole: Similar structure but with different substitution positions.

Uniqueness

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

CAS No.

2731008-53-8

Molecular Formula

C13H13NO

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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